12,12-dioxo-6,12λ6,15-trithia-2,9-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),4-trien-8-one
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Overview
Description
12,12-dioxo-6,12λ6,15-trithia-2,9-diazatetracyclo[76003,7010,14]pentadeca-1,3(7),4-trien-8-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dioxo-6,12λ6,15-trithia-2,9-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),4-trien-8-one typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tetracyclic structure. For example, the use of strong acids or bases as catalysts can promote the cyclization process, while solvents like dichloromethane or toluene can help dissolve the reactants and control the reaction temperature .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
12,12-dioxo-6,12λ6,15-trithia-2,9-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),4-trien-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophiles employed .
Scientific Research Applications
12,12-dioxo-6,12λ6,15-trithia-2,9-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),4-trien-8-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for the investigation of interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound’s reactivity makes it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12,12-dioxo-6,12λ6,15-trithia-2,9-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),4-trien-8-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity. For example, the oxo groups may participate in hydrogen bonding or nucleophilic attack, while the thia and diaza groups can engage in coordination with metal ions or other functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic structures with oxo, thia, and diaza groups, such as:
- 1,3,5-Trithia-2,4,6-triazapentalenyl (TTTA)
- 7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.0~1,10~.0~3,8~]pentadeca-3,5,7-trien-13-yl)acetate .
Uniqueness
What sets 12,12-dioxo-6,12λ6,15-trithia-2,9-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),4-trien-8-one apart is its specific arrangement of functional groups and the resulting chemical reactivity. This unique structure allows for a broader range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
12,12-dioxo-6,12λ6,15-trithia-2,9-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),4-trien-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S3/c13-9-8-5(1-2-16-8)11-10-12(9)6-3-18(14,15)4-7(6)17-10/h1-2,6-7H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMRDUHEXIDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC3=NC4=C(C(=O)N23)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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